

Application Note: In Vitro Kinase Assay for SAR-20347

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Compound of Interest

Compound Name: SAR-20347

Cat. No.: B610684

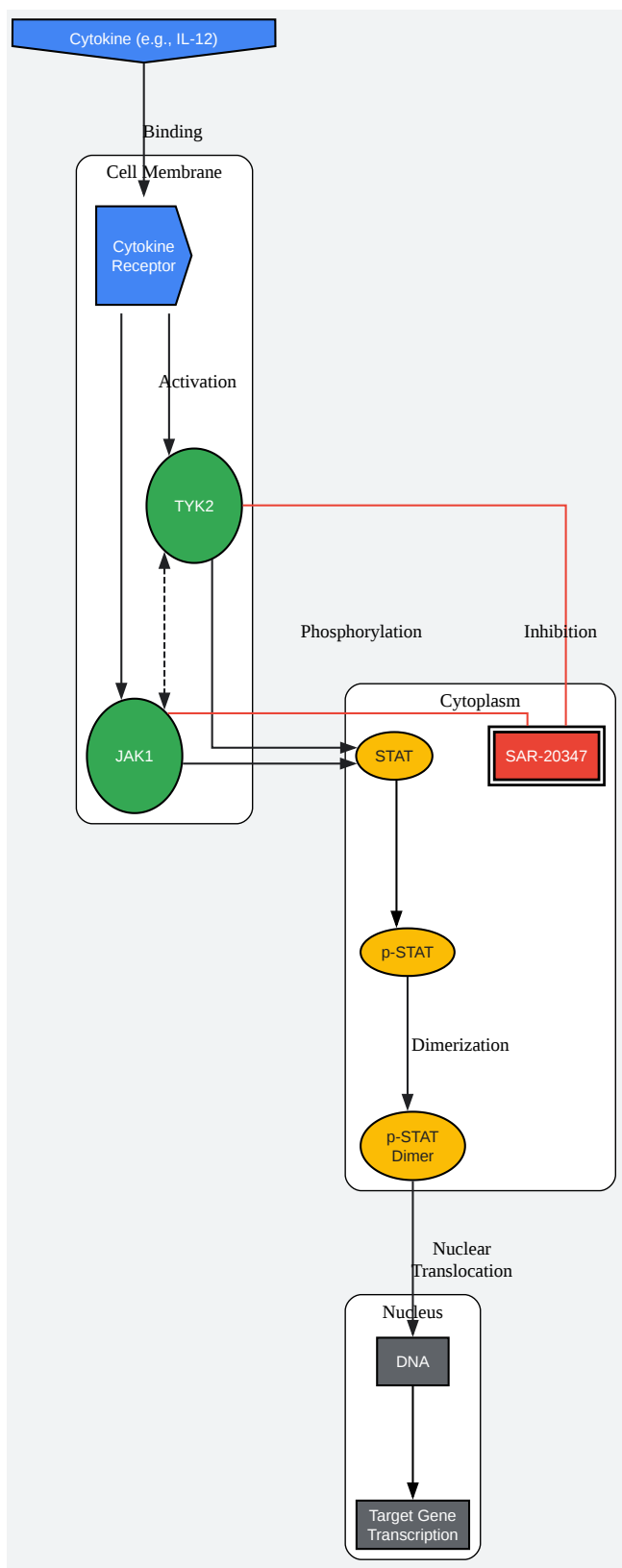
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Audience: Researchers, scientists, and drug development professionals.

Introduction **SAR-20347** is a potent small-molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for Tyrosine Kinase 2 (TYK2) and JAK1 over JAK2 and JAK3.^{[1][2][3]} These kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in immunity and inflammation.^{[3][4]} **SAR-20347** effectively inhibits signaling mediated by cytokines such as IL-12, IL-23, and IFN- α .^{[1][3][4][5]} This application note provides a detailed protocol for performing a radiometric in vitro kinase assay to determine the inhibitory activity of **SAR-20347** against its target kinases.

JAK/STAT Signaling Pathway and SAR-20347 Inhibition

The JAK/STAT pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs.^[3] Activated JAKs phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.^[3] **SAR-20347** exerts its effect by directly inhibiting the kinase activity of TYK2 and JAK1.



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Caption: JAK/STAT signaling pathway with **SAR-20347** inhibition points.

Quantitative Data: SAR-20347 Inhibitory Activity

The inhibitory potency of **SAR-20347** is quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values of **SAR-20347** against the four members of the JAK family.

Kinase Target	IC ₅₀ (nM)
TYK2	0.6
JAK1	23
JAK2	26
JAK3	41

Table 1: Biochemical IC₅₀ values for SAR-20347 against JAK family kinases. Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

Experimental Protocol: In Vitro Radiometric Kinase Assay

Principle

This protocol describes a radiometric filter binding assay to measure the kinase activity of TYK2 or other JAK family members. The assay quantifies the transfer of a radiolabeled phosphate group (from [γ -³³P]ATP) to a generic or specific peptide substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity. The inhibitory effect of **SAR-20347** is determined by measuring the reduction in substrate phosphorylation across a range of inhibitor concentrations.

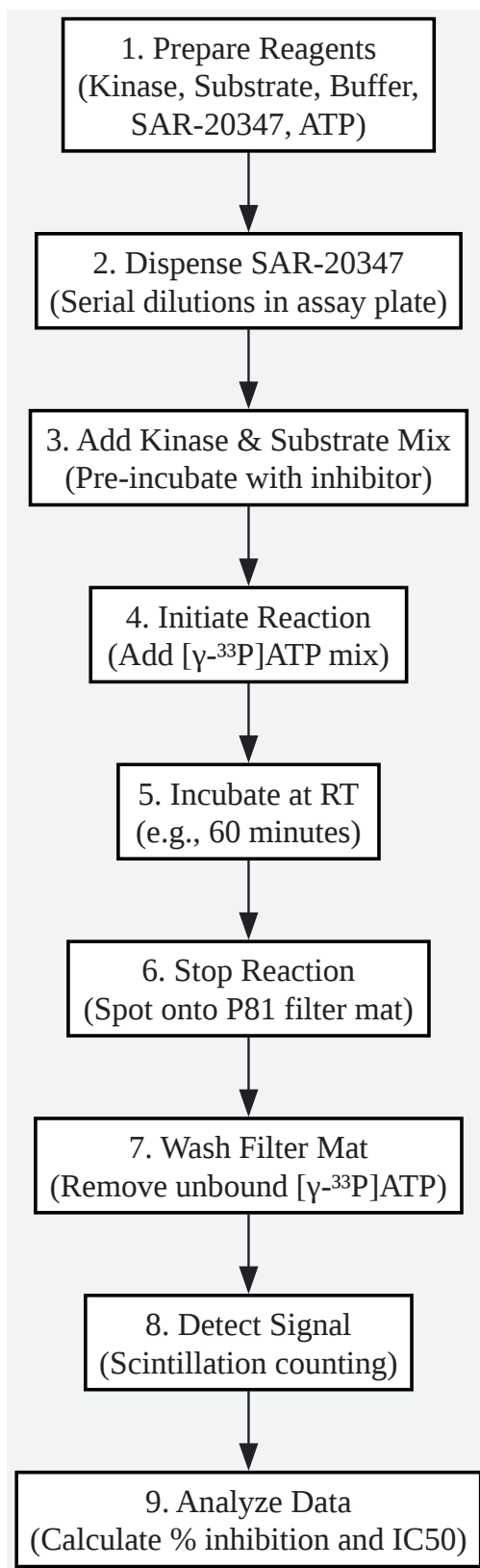
Materials and Reagents

- Enzymes: Recombinant human TYK2, JAK1, JAK2, or JAK3.
- Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.
- Inhibitor: **SAR-20347**, dissolved in 100% DMSO to create a stock solution.

- Assay Buffer (1X): 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.[\[2\]](#)
- ATP: [γ -³³P]ATP (specific activity ~3000 Ci/mmol) and non-radiolabeled ATP.
- Stop Solution: 3% Phosphoric acid.
- Plates: 96-well polypropylene plates.
- Filter Mats: P81 phosphocellulose filter mats.
- Scintillation Fluid: Liquid scintillation cocktail.
- Instrumentation: Microplate scintillation counter.

Experimental Workflow

The workflow for the in vitro kinase assay is a sequential process involving preparation, reaction, and detection steps.



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